molecular formula C7H9ClIN3O2 B1288111 2-(Aminooxy)-N-(5-iodopyridin-2-yl)acetamide hydrochloride CAS No. 321571-57-7

2-(Aminooxy)-N-(5-iodopyridin-2-yl)acetamide hydrochloride

Cat. No.: B1288111
CAS No.: 321571-57-7
M. Wt: 329.52 g/mol
InChI Key: DXZDFUMXZPXWBP-UHFFFAOYSA-N
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Description

2-(Aminooxy)-N-(5-iodopyridin-2-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C7H9ClIN3O2 and its molecular weight is 329.52 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Evaluation of Carcinogenic Potential in Analogs : Research on thiophene analogs of known carcinogens, such as benzidine and 4-aminobiphenyl, provides a template for evaluating the carcinogenic potential of novel compounds, including the intricate process of synthesizing and assessing similar molecules (Ashby et al., 1978).

  • Toxicology and Biological Effects of Acetamide Derivatives : Insights into the toxicological profile and biological effects of acetamide and its derivatives, including their commercial importance and the biological consequences of exposure, could relate to the safety and application potential of similar compounds (Kennedy, 2001).

  • Clinical Practice Management with N-acetylcysteine : The role of N-acetylcysteine in managing conditions like cystic fibrosis illustrates how derivatives of related molecules could be used in clinical settings, highlighting potential therapeutic applications (Guerini et al., 2022).

  • Pharmacological Activities of Piracetam and its Derivatives : The wide range of biological activities associated with piracetam and its derivatives, including their impact on CNS disorders, provides a precedent for researching the pharmacological applications of novel compounds (Dhama et al., 2021).

  • Advances in Understanding AMPA Receptor Agonists : The antidepressant effects of AMPA receptor agonists offer a glimpse into how compounds affecting neurotransmitter receptors can be explored for psychiatric applications, suggesting an area where similar compounds might be researched (Yang et al., 2012).

  • Degradation of Pharmaceutical Compounds : Studies on the degradation of acetaminophen by advanced oxidation processes highlight the importance of understanding how chemical compounds break down in the environment, which could be relevant for assessing the environmental impact of novel compounds (Qutob et al., 2022).

Future Directions

The potential applications and future directions for this compound would depend on its biological activity and physicochemical properties. It could potentially be used in the synthesis of other compounds, or as a reagent in chemical reactions .

Properties

IUPAC Name

2-aminooxy-N-(5-iodopyridin-2-yl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8IN3O2.ClH/c8-5-1-2-6(10-3-5)11-7(12)4-13-9;/h1-3H,4,9H2,(H,10,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXZDFUMXZPXWBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1I)NC(=O)CON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClIN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594718
Record name 2-(Aminooxy)-N-(5-iodopyridin-2-yl)acetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321571-57-7
Record name 2-(Aminooxy)-N-(5-iodopyridin-2-yl)acetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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